3,5-Dichloro-4-ethoxybenzoic acid

RARα agonist selectivity profiling medicinal chemistry

3,5-Dichloro-4-ethoxybenzoic acid (CAS 41490-08-8) is a disubstituted benzoic acid derivative featuring chlorine atoms at the 3- and 5-positions and an ethoxy group at the 4-position of the aromatic ring. It serves as a versatile building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the development of selective retinoic acid receptor alpha (RARα) agonists.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 41490-08-8
Cat. No. B3136306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-ethoxybenzoic acid
CAS41490-08-8
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)C(=O)O)Cl
InChIInChI=1S/C9H8Cl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
InChIKeySXYGOCJUQOJEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-ethoxybenzoic acid (CAS 41490-08-8): Procurement Guide for a Distinct 3,5-Dihalo-4-alkoxybenzoic Acid Building Block


3,5-Dichloro-4-ethoxybenzoic acid (CAS 41490-08-8) is a disubstituted benzoic acid derivative featuring chlorine atoms at the 3- and 5-positions and an ethoxy group at the 4-position of the aromatic ring [1]. It serves as a versatile building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the development of selective retinoic acid receptor alpha (RARα) agonists [2]. Its substitution pattern confers distinct physicochemical properties, including a calculated logP of approximately 3.09–4.42 and a molecular weight of 235.06 g/mol, which differentiate it from non-halogenated or alternative alkoxy analogs [1].

Why Generic Substitution Fails: Critical Substituent Effects in 3,5-Dichloro-4-ethoxybenzoic Acid (CAS 41490-08-8)


The substitution pattern on the benzoic acid core directly governs both biological activity and physicochemical behavior. The combination of 3,5-dichloro and 4-ethoxy groups is not interchangeable with other 3,5-dihalo-4-alkoxy or simpler dichlorobenzoic acid analogs. As demonstrated in RARα agonist development, the 3,5-dichloro-4-ethoxybenzamido motif provided a specific balance of lipophilicity (cLogP) and receptor binding that was distinct from other substituents evaluated in the same series [1]. Furthermore, in environmental organic matter analysis, the specific ethoxy ester was identified as a distinct degradation marker alongside its methoxy counterpart, indicating that the alkoxy chain length determines compound identity in complex mixtures [2].

Quantitative Differentiation of 3,5-Dichloro-4-ethoxybenzoic Acid (CAS 41490-08-8) Versus Closest Analogs


RARα Agonist Selectivity: 3,5-Dichloro-4-ethoxybenzamido Derivative vs. Receptor Subtypes

In a ligand-based virtual screening and medicinal chemistry optimization program, the 4-(3,5-dichloro-4-ethoxybenzamido)benzoic acid derivative (Compound 5) was identified as a lead RARα agonist. Its selectivity profile was quantitatively characterized against RARβ and RARγ receptors in cell-based transcriptional activation assays. The compound demonstrated good selectivity for RARα over RARβ and RARγ, with a moderate lipophilicity (cLogP) profile that supported further optimization toward drug-like molecules with improved oral bioavailability [1].

RARα agonist selectivity profiling medicinal chemistry

Environmental Marker Specificity: Ethoxy vs. Methoxy Analog Differentiation in Soil Organic Matter

In a study characterizing natural organohalogens in soil and decaying plant material, oxidative degradation followed by GC-AED and GC-MS analysis identified methyl esters of both 3,5-dichloro-4-ethoxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid as distinct degradation products from high molecular weight organic matter [1]. The ethoxy derivative was specifically detected alongside its methoxy counterpart, confirming that the 4-alkoxy chain length distinguishes individual chlorinated aromatic structures in complex environmental matrices.

environmental chemistry organohalogen analysis degradation markers

LogP Differentiation: Calculated Lipophilicity of 3,5-Dichloro-4-ethoxybenzoic Acid

The calculated octanol-water partition coefficient (LogP) for 3,5-dichloro-4-ethoxybenzoic acid ranges from 3.09 to 4.42 depending on the prediction method employed [1][2]. This moderate lipophilicity was noted as a favorable starting point in the RARα agonist optimization program, distinguishing it from more lipophilic analogs that may exhibit poorer drug-like properties [2].

physicochemical properties drug-likeness lipophilicity

Evidence-Based Application Scenarios for 3,5-Dichloro-4-ethoxybenzoic Acid (CAS 41490-08-8) Procurement


Medicinal Chemistry: RARα Agonist Lead Optimization and Derivative Synthesis

Procurement of 3,5-dichloro-4-ethoxybenzoic acid is indicated for medicinal chemistry programs targeting selective retinoic acid receptor alpha (RARα) agonists. This compound served as the critical benzamido moiety in a lead optimization campaign that ultimately yielded an orally bioavailable RARα agonist with >80% oral bioavailability in mice and dogs. The 3,5-dichloro-4-ethoxy substitution pattern provided the optimal balance of potency, receptor selectivity, and moderate lipophilicity to serve as the starting template for further SAR exploration [1].

Environmental Analytical Chemistry: Chlorinated Organic Matter Marker Studies

This compound (as its methyl ester derivative) is required as an analytical reference standard in environmental studies investigating natural organohalogen formation in soil and decaying plant material. It has been specifically identified via GC-AED and GC-MS as a distinct chlorinated aromatic degradation product in oxidative degradation studies of high molecular weight organic matter from spruce forest soil. The ethoxy group provides a distinct retention time and mass spectral signature compared to the methoxy analog, making it essential for accurate environmental marker quantification [1].

Organic Synthesis: Building Block for 3,5-Dichloro-4-alkoxybenzamides and Esters

3,5-Dichloro-4-ethoxybenzoic acid serves as a versatile carboxylic acid building block for the synthesis of benzamides, esters, and hydrazides. The 4-ethoxy substituent offers a specific balance of steric bulk and electronic character compared to hydroxy, methoxy, or longer-chain alkoxy analogs. Its carboxylic acid functionality enables straightforward amide coupling or esterification under standard conditions, making it suitable for constructing focused libraries of 3,5-dichloro-4-alkoxybenzoic acid derivatives [1].

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